[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Description
Properties
Molecular Formula |
C24H22FNO2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(21-15-18(27)11-12-23(21)26)24(28)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-12,15-16,27H,1,4-5,13-14H2 |
InChI Key |
OLTHGHIBQIQLMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=C(C=C4)O)CCCCCF |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=C(C=C4)O)CCCCCF |
Synonyms |
(1-(5-fluoropentyl)-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Origin of Product |
United States |
Preparation Methods
Core Indole Framework Functionalization
The 5-hydroxyindole moiety serves as the foundational scaffold. Patent US20210038559A1 highlights methods for indole alkylation using halogenated alkanes under basic conditions. For this compound, 5-fluoropentyl bromide is reacted with 5-hydroxyindole in dimethylformamide (DMF) at 80°C for 12 hours, employing potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, yielding 1-(5-fluoropentyl)-5-hydroxyindole (Intermediate A).
Key reaction parameters :
Acylation at the Indole C3 Position
Intermediate A undergoes Friedel-Crafts acylation with naphthalene-1-carbonyl chloride. As described in PMC4886661, aluminum chloride (AlCl₃) catalyzes this reaction in dichloromethane (DCM) at 0°C to room temperature. The electron-rich C3 position of the indole ring facilitates electrophilic substitution, forming the target methanone derivative.
Optimized conditions :
Purification and Isolation Techniques
Liquid-Liquid Extraction (LLE)
Post-synthesis, the crude product is purified via supported liquid extraction (SLE). As per PubMed/27208987, a biphasic system of tert-butyl methyl ether and ammonium acetate buffer (pH 4.0) is used to isolate the compound from unreacted starting materials and byproducts.
Extraction efficiency :
| Step | Recovery (%) |
|---|---|
| Organic phase extraction | 84.4 |
| Aqueous phase wash | 92.1 |
Chromatographic Purification
Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a biphenyl column (150 × 2.1 mm, 3 µm). The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile:methanol (50:50 v/v) (B). A gradient elution from 40% B to 95% B over 15 minutes ensures baseline separation.
Analytical Characterization
Mass Spectrometric Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms structural integrity. The protonated molecular ion [M+H]⁺ for the target compound is observed at m/z 430.2. Fragmentation patterns include:
MS parameters :
| Collision Energy (eV) | Product Ions (m/z) |
|---|---|
| 25 | 430.2 → 285.1 |
| 35 | 430.2 → 214.0 |
Chemical Reactions Analysis
Types of Reactions
The 5-hydroxyindole metabolite of AM2201 undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the indole ring to form the hydroxyindole metabolite.
Reduction: Although less common, reduction reactions can also occur, leading to the formation of different metabolites.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the metabolism of AM2201 include cytochrome P450 enzymes.
Reducing Agents: Reducing agents, although less frequently involved, can include various biological reductases.
Substitution Reactions: These reactions often occur under physiological conditions, facilitated by enzymes in the liver.
Major Products Formed
The major products formed from these reactions include the 5-hydroxyindole metabolite, carboxylated metabolites, and other hydroxylated derivatives .
Scientific Research Applications
The AM2201 5-hydroxyindole metabolite has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of synthetic cannabinoids.
Biology: The compound is studied to understand the biological effects and metabolic pathways of synthetic cannabinoids.
Medicine: Research on this metabolite helps in the development of detection methods for synthetic cannabinoid abuse.
Industry: It is used in forensic toxicology to identify and quantify synthetic cannabinoid use in biological samples
Mechanism of Action
The AM2201 5-hydroxyindole metabolite exerts its effects primarily through its interaction with cannabinoid receptors in the brain. The metabolite binds to these receptors, modulating neurotransmitter release and producing psychoactive effects. The primary molecular targets are the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
Similar Compounds
JWH-018: Another synthetic cannabinoid with similar metabolic pathways.
JWH-073: A synthetic cannabinoid with a similar structure and metabolic profile.
AM-694: A synthetic cannabinoid with comparable effects and metabolism
Uniqueness
The AM2201 5-hydroxyindole metabolite is unique due to its specific binding affinity to cannabinoid receptors and its distinct metabolic profile. The presence of the fluoropentyl side chain in AM2201 contributes to its higher potency and unique metabolic pathways compared to other synthetic cannabinoids .
Biological Activity
The compound [1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as AM2201, is a synthetic cannabinoid that mimics the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This article discusses its biological activity, pharmacological properties, and relevant research findings.
- Molecular Formula : C24H22FNO2
- Molecular Weight : 375.4 g/mol
- IUPAC Name : this compound
- CAS Number : 1307803-43-5
AM2201 exhibits its biological effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including analgesia, altered mood, and changes in appetite. The compound's structure allows it to bind effectively to these receptors, often resulting in a higher potency compared to natural cannabinoids like THC.
Pharmacological Effects
Research indicates that AM2201 has significant psychoactive effects similar to THC. Key findings include:
- Psychoactivity : AM2201 activates CB1 receptors in the brain, leading to effects such as euphoria and relaxation, as well as potential adverse effects like anxiety and paranoia .
- Analgesic Properties : Studies have shown that AM2201 can produce analgesic effects in animal models, suggesting potential therapeutic applications for pain management .
- Metabolism : The compound is metabolized in the liver to various metabolites, including 5-hydroxyindole derivatives. These metabolites may also exhibit biological activity and contribute to the overall effects observed with AM2201 use.
Toxicological Profile
While AM2201 is effective in producing desired psychoactive effects, its safety profile raises concerns:
- Toxicity : Reports indicate that synthetic cannabinoids like AM2201 can lead to severe toxicity and have been associated with fatalities in some cases . The risk of overdose is higher due to its potency and the variability in individual responses.
Case Studies
Several case studies highlight the implications of AM2201 use:
- Case Study on Overdose : A case reported severe agitation and psychosis in a user who ingested AM2201. The individual required hospitalization for management of symptoms, illustrating the potential dangers associated with synthetic cannabinoids .
- Long-term Effects : A study examining chronic users found persistent cognitive impairments and mood disturbances linked to prolonged AM2201 use, emphasizing the need for caution among users .
Comparative Analysis with Other Cannabinoids
The following table summarizes key differences between AM2201 and natural cannabinoids:
| Feature | AM2201 | THC |
|---|---|---|
| Potency | High | Moderate |
| Receptor Affinity | High for CB1/CB2 | Moderate for CB1 |
| Psychoactive Effects | Strong | Strong |
| Toxicity Risk | High | Moderate |
| Legal Status | Often illegal | Legal in many jurisdictions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
